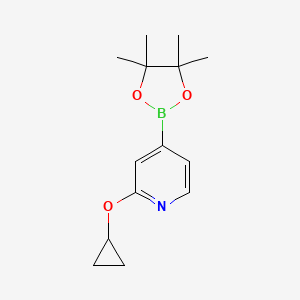
2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the CAS Number: 1346707-95-6. It has a molecular weight of 261.13 and its linear formula is C14H20BNO3 . The compound is typically stored in an inert atmosphere and under -20°C . It is a liquid in physical form .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is characterized by the presence of a pyridine ring attached to a cyclopropoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The InChI Key for this compound is QGITZZUHNXEWIV-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” are not available, compounds with similar structures are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 261.12 . The compound has a high GI absorption and is BBB permeant. It is a substrate for P-gp and an inhibitor for CYP2D6 . The compound is soluble with a solubility of 0.166 mg/ml .Applications De Recherche Scientifique
Bifunctional Building Block in Combinatorial Chemistry : A study explored the structural and chemical properties of a pyridin-2-ylboron derivative, which is structurally similar to the compound . This research highlighted its role in combinatorial chemistry due to its bifunctional nature and the observed differences in chemical reactivity and stability compared to its regioisomer (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).
Boric Acid Ester Intermediates with Benzene Rings : Another study focused on boric acid ester intermediates, which are key components in the synthesis of various compounds. The research detailed the synthesis process, structural confirmation using various spectroscopic methods, and a comparison of molecular structures using density functional theory (DFT) (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Synthesis and Characterization in Organic Chemistry : The synthesis and characterization of derivatives of this compound, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, were examined. This research provided insights into the use of these compounds in organic chemistry, highlighting their utility in various synthetic applications (Liao, Liu, Wang, & Zhou, 2022).
Optimized Synthesis for Medicinal Chemistry : A paper discussed the optimized synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines, which are important in medicinal chemistry. The study demonstrated the applicability of similar boronic ester compounds in high throughput chemistry and large-scale synthesis of medicinally significant compounds (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).
Application in Electronics and Material Science : Compounds containing the 1,3,2-dioxaborolan-2-yl group have been explored for their potential applications in electronics and material science, such as in the synthesis of deeply colored polymers and luminescent materials. These applications highlight the compound's relevance in advanced material development (Welterlich, Charov, & Tieke, 2012).
Anion Acceptors in Battery Technology : A study explored the use of boron-based anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries, demonstrating the compound's potential in advanced battery technology (Kucuk & Abe, 2020).
Synthesis of Bioactive Compounds : Research has been conducted on the synthesis of bioactive compounds using derivatives of this compound, highlighting its importance in the development of new pharmaceuticals and agrochemicals (Tian, Song, Wang, & Liu, 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
Compounds with similar structures are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boron atom in the dioxaborolane ring can form a bond with a carbon atom in another molecule, facilitating the formation of complex organic structures.
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in the synthesis of biologically active compounds .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .
Result of Action
It’s worth noting that the compound could potentially be used as an intermediate in the synthesis of various biologically active compounds .
Action Environment
The compound is sensitive to moisture and should be stored under inert gas . It’s also worth noting that the compound is flammable, and precautions should be taken to avoid ignition .
Propriétés
IUPAC Name |
2-cyclopropyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-8-16-12(9-10)17-11-5-6-11/h7-9,11H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGITZZUHNXEWIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678215 |
Source


|
| Record name | 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346707-95-6 |
Source


|
| Record name | 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346707-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

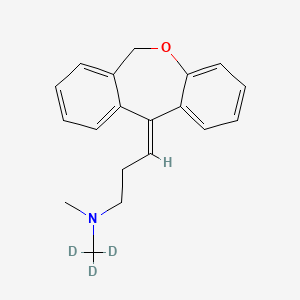

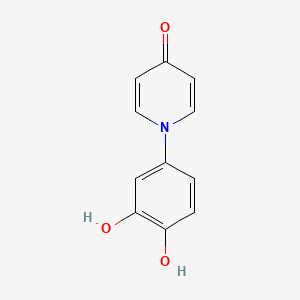
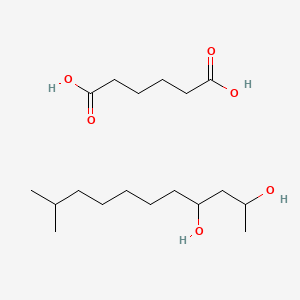
![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)
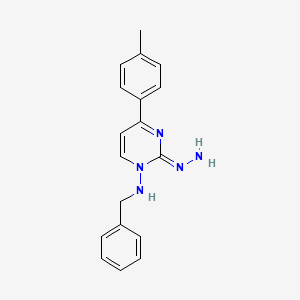
![3-[[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt](/img/structure/B590705.png)
